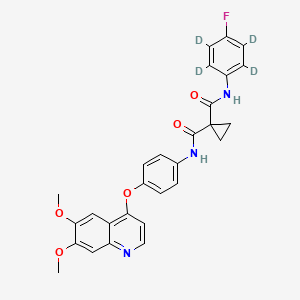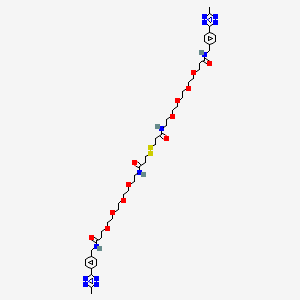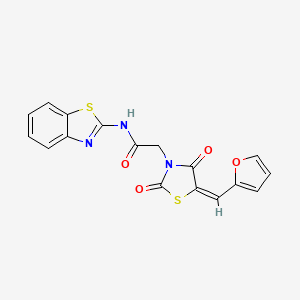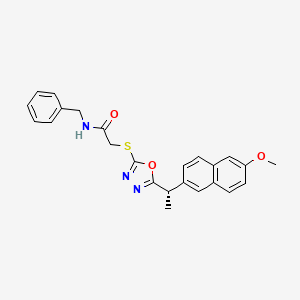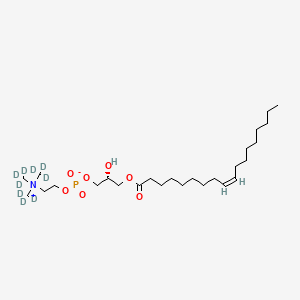
L-Alpha-Lysophosphatidylcholine,oleoyl-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is a deuterium-labeled derivative of L-Alpha-Lysophosphatidylcholine,oleoyl. This compound is primarily used in scientific research as a tracer due to its stable isotopic labeling. It is a type of lysophosphatidylcholine, which is a class of phospholipids that play a crucial role in cell membrane structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves the incorporation of deuterium into the oleoyl chain of L-Alpha-Lysophosphatidylcholine. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in solution form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
L-Alpha-Lysophosphatidylcholine,oleoyl-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and dynamics.
Biology: Utilized in cell membrane studies to understand the role of phospholipids in cellular processes.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Employed in the development of stable isotopic standards for quality control and analytical purposes.
Mécanisme D'action
The mechanism of action of L-Alpha-Lysophosphatidylcholine,oleoyl-d9 involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The deuterium labeling allows for precise tracking and quantification in various biological systems. Molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
- L-Alpha-Lysophosphatidylcholine,oleoyl-d7
- L-Alpha-Lysophosphatidylcholine,oleoyl-d5
- L-Alpha-Lysophosphatidylcholine,oleoyl-d3
Comparison: L-Alpha-Lysophosphatidylcholine,oleoyl-d9 is unique due to its higher degree of deuterium labeling, which provides enhanced stability and precision in isotopic studies. Compared to its counterparts, it offers better resolution in mass spectrometry and more accurate quantification in metabolic studies .
Propriétés
Formule moléculaire |
C26H52NO7P |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1/i2D3,3D3,4D3 |
Clé InChI |
YAMUFBLWGFFICM-DEOMGNFYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


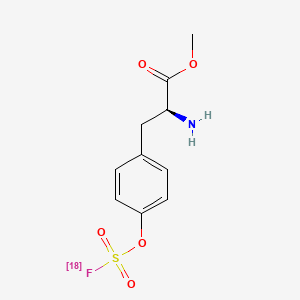
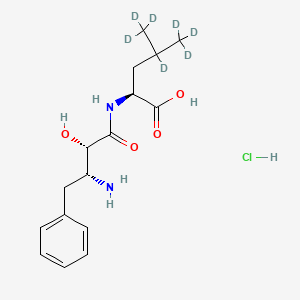
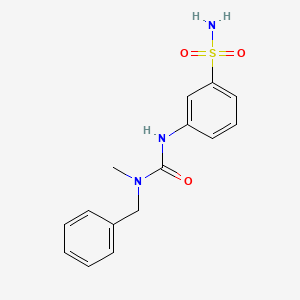
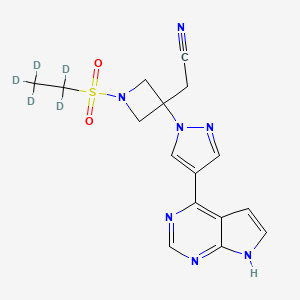
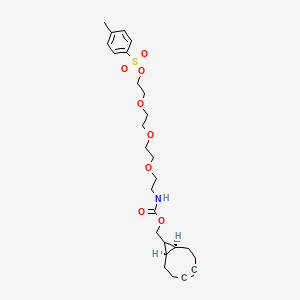
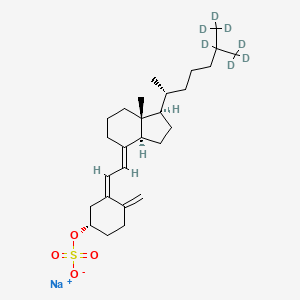
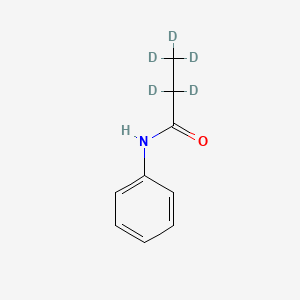
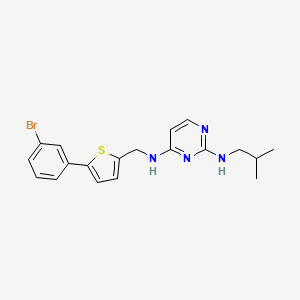
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
